![molecular formula C23H30O B14255290 4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 181654-71-7](/img/structure/B14255290.png)
4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl is an organic compound characterized by a biphenyl core with an undec-10-en-1-yloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4-hydroxybiphenyl with undec-10-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The double bond in the undec-10-en-1-yloxy group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Nitric acid, bromine
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Nitro or halogenated biphenyl derivatives
Aplicaciones Científicas De Investigación
4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: Incorporated into liquid crystal materials due to its rigid biphenyl core, which can enhance the thermal and mechanical properties of the resulting materials.
Biology and Medicine:
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl depends on its specific application. In material science, its rigid biphenyl core contributes to the stability and alignment of liquid crystal phases. In biological systems, it may interact with specific molecular targets through hydrophobic interactions and π-π stacking, influencing the activity of enzymes or receptors.
Comparación Con Compuestos Similares
- 4-(Undec-10-en-1-yloxy)benzoic acid
- Undec-10-ynoic acid, undec-2-en-1-yl ester
- Undec-10-en-1-ol
Comparison: 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its biphenyl core, which imparts rigidity and stability to the molecule. This distinguishes it from similar compounds like 4-(Undec-10-en-1-yloxy)benzoic acid, which has a benzoic acid core, and undec-10-ynoic acid, undec-2-en-1-yl ester, which contains an ester functional group. The presence of the biphenyl core makes 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl particularly suitable for applications requiring high thermal and mechanical stability.
Propiedades
Número CAS |
181654-71-7 |
|---|---|
Fórmula molecular |
C23H30O |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-phenyl-4-undec-10-enoxybenzene |
InChI |
InChI=1S/C23H30O/c1-2-3-4-5-6-7-8-9-13-20-24-23-18-16-22(17-19-23)21-14-11-10-12-15-21/h2,10-12,14-19H,1,3-9,13,20H2 |
Clave InChI |
MCUPQDCDLLMOHL-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)
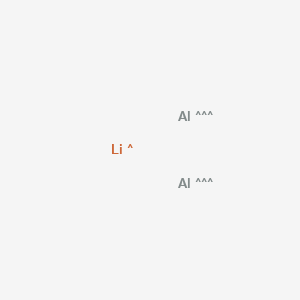
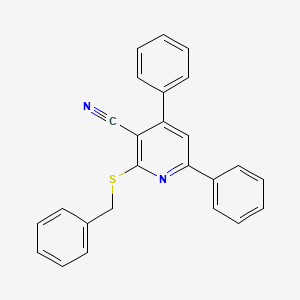
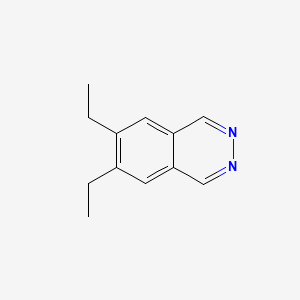
![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
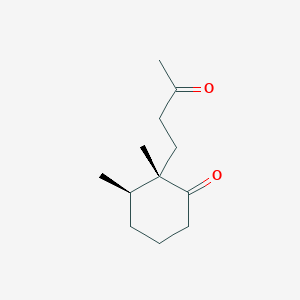
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
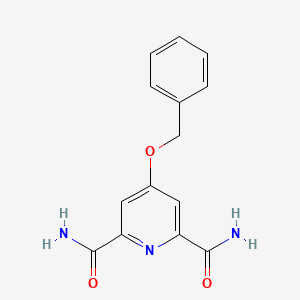
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
